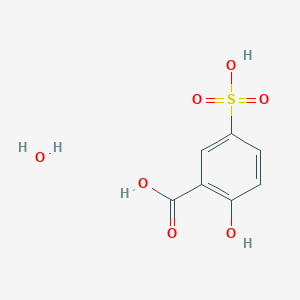

5-Sulfosalicylic acid

货号:

B1585344

CAS 编号:

304851-84-1

分子量:

218.19 g/mol

InChI 键:

YCPXWRQRBFJBPZ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

5-sulfosalicylic acid is an arenesulfonic acid that is benzoic acid substituted by a hydroxy at position C-2 and a sulfo group at C-5. It has a role as a metabolite. It is an arenesulfonic acid, a member of benzoic acids and a member of phenols. It is functionally related to a benzoic acid and a phenol.

2-Hydroxy-5-sulfobenzoic acid is a natural product found in Bos taurus with data available.

2-Hydroxy-5-sulfobenzoic acid is a natural product found in Bos taurus with data available.

Structure

3D Structure

Interactive Chemical Structure Model

属性

IUPAC Name |

2-hydroxy-5-sulfobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPXWRQRBFJBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) |

Source

|

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059145 |

Source

|

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid |

Source

|

| Record name | Sulfosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-05-2, 304851-84-1 |

Source

|

| Record name | Sulfosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Sulfosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Sulfosalicylic Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfosalicylic acid (SSA) is a versatile organic compound widely utilized in laboratory settings, particularly in clinical chemistry, biochemistry, and analytical sciences. Its unique chemical structure, featuring sulfonic acid, carboxylic acid, and hydroxyl functional groups on a benzene ring, imparts a range of useful physicochemical properties. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination and application, to support researchers and professionals in leveraging this reagent effectively and accurately.

Core Physicochemical Properties

This compound is commercially available in both anhydrous and dihydrate forms. The dihydrate is more common for general laboratory use. It is crucial to distinguish between these forms as their physical properties, such as molecular weight and melting point, differ.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its dihydrate form, compiled from various sources. Discrepancies in reported values may arise from different experimental conditions and purities.

Table 1: General Properties of this compound

| Property | Anhydrous Form (CAS: 97-05-2) | Dihydrate Form (CAS: 5965-83-3) |

| Molecular Formula | C₇H₆O₆S[1][2] | C₇H₆O₆S · 2H₂O[3] or C₇H₁₀O₈S |

| Molecular Weight | 218.19 g/mol [2] | 254.22 g/mol [3] |

| Appearance | White crystalline powder, hygroscopic[1] | White to off-white crystalline powder[4][5] |

| Odor | Odorless[6] | Odorless[7] |

Table 2: Physical and Chemical Constants

| Property | Value (Anhydrous) | Value (Dihydrate) | Source(s) |

| Melting Point | 120 °C | 105-110 °C | [1],[4] |

| 109 °C (for anhydrous substance) | [8] | ||

| 99-112 °C | [9] | ||

| Boiling Point | ~328.9 °C (rough estimate) | 100 °C | [1],[7] |

| Density | ~1.756 g/cm³ (rough estimate) | 1.6393 g/cm³ (at 20 °C) | [1],[8] |

| Vapor Pressure | 0.005 Pa (at 20 °C) | 0.000054 hPa (at 20 °C) | [1],[8] |

| Refractive Index | ~1.5300 (estimate) | Not specified | [1] |

| pKa (Strongest Acidic) | -2.8 (Predicted) | Not specified | |

| pKa (Strongest Basic) | -6.4 (Predicted) | Not specified | |

| LogP | -0.9 / 1.16 (Predicted) | -2.13 (at 20 °C) | [10] |

Table 3: Solubility and Solution Properties

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 987 g/L | 20 °C | [1][8] |

| Soluble (127.1 g/L) | 20 °C | ||

| Solubility in other solvents | Soluble in ethanol and ether | [1][4] | |

| pH of Solution | <0.5 | 200 g/L in H₂O at 20 °C | [7] |

| 0.55 | 100 g/L in H₂O at 25.4 °C | [4][8] |

Stability and Storage

This compound dihydrate is stable under normal laboratory conditions but is sensitive to light.[4][6] It should be stored in a well-closed container, protected from light, at room temperature (below +30°C).[5][7] When heated to decomposition, it may emit toxic fumes of carbon and sulfur oxides.[4][6] It is incompatible with strong oxidizing agents and strong bases.[4][6] For solutions, it is recommended to store them in tightly closed containers in a cool, dry, and well-ventilated area, protected from light.[10]

Key Laboratory Applications and Mechanisms

Protein Precipitation

One of the primary uses of this compound is for the precipitation of proteins from biological fluids, such as urine and plasma, for qualitative and quantitative analysis.[11][12]

Mechanism of Action: The precipitation mechanism is a multi-step process. The highly acidic nature of SSA protonates the protein molecules, altering their surface charges. The sulfosalicylate anion then interacts with the positively charged groups on the protein, neutralizing its net charge. This disruption of the protein's hydration shell leads to denaturation, unfolding, and aggregation of the protein molecules, which then precipitate out of the solution.[11]

Metal Chelation

This compound acts as a chelating agent, forming stable complexes with various metal ions. This property is utilized in analytical chemistry for the detection and quantification of metals. The formation of colored complexes, particularly with iron(III), is a well-known application.

Experimental Protocols

Protocol 1: Determination of Melting Point

This protocol describes a standard method for determining the melting point of this compound dihydrate using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound dihydrate.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

Rapid Heating (optional): For an unknown sample, heat rapidly to get an approximate melting point range.

-

Slow Heating: For an accurate measurement, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Replicates: Perform the measurement in triplicate for accuracy.

Protocol 2: Qualitative Analysis of Protein in Urine

This protocol provides a simple and rapid method for the qualitative detection of proteinuria using this compound.

Methodology:

-

Sample Preparation: Centrifuge a urine sample to remove any sediment. Use the clear supernatant for the test.

-

pH Adjustment: Check the pH of the urine. If it is alkaline, add 10% acetic acid dropwise until the sample is slightly acidic (pH ~6).

-

Precipitation: In a clear test tube, mix equal volumes of the urine supernatant and a 3% (w/v) this compound solution (e.g., 2 mL of urine and 2 mL of 3% SSA).

-

Observation: Gently mix the solution by inversion. Do not shake. Let it stand for 10 minutes.

-

Interpretation: Observe the degree of turbidity against a dark background. The amount of precipitate corresponds to the protein concentration.

Protocol 3: UV-Vis Spectrophotometry

While this compound itself absorbs in the UV region, its primary use in UV-Vis spectrophotometry is often related to its complexation with other molecules, such as metals or in the quantification of precipitated proteins. An absorption maximum at approximately 210 nm in the short-wave UV (UVC) range has been noted, corresponding to π-π* transitions in the aromatic ring.[13] Another reported absorption at 298 nm (UVB) is attributed to n-π* transitions in the functional groups.[13] When complexed with Fe(III), the resulting complexes show distinct absorption spectra that can be used for quantification.[14]

General Procedure for Spectral Analysis:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water). Create a series of dilutions to the desired concentrations.

-

Blank Measurement: Fill a cuvette with the solvent used for the dilutions to serve as a blank.

-

Sample Measurement: Measure the absorbance of the this compound solutions across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Quantitative Analysis: For quantitative measurements, create a calibration curve by plotting absorbance at λmax versus concentration for a series of standard solutions.

Conclusion

This compound is a valuable reagent for researchers, scientists, and drug development professionals due to its well-defined physicochemical properties. Its strong acidity, high water solubility, and ability to precipitate proteins and chelate metals make it indispensable for a variety of laboratory procedures. A thorough understanding of its properties, including the differences between the anhydrous and dihydrate forms, is essential for its accurate and effective application. The protocols and data presented in this guide offer a comprehensive resource for the laboratory use of this compound.

References

- 1. This compound [chembk.com]

- 2. Sulfosalicylic Acid | C7H6O6S | CID 7322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfosalicylic acid dihydrate | C7H10O8S | CID 2723734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Dihydrate Manufacturers, with SDS [mubychem.com]

- 5. This compound dihydrate | 5965-83-3 [chemicalbook.com]

- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound dihydrate, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of 5-Sulfosalicylic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for synthesizing and purifying 5-Sulfosalicylic acid dihydrate. It includes detailed experimental protocols, comparative data on various methodologies, and visual representations of the workflows involved.

Introduction

This compound (SSA) is a multifunctional chemical compound with significant applications in various fields, including as a chelating agent, a precipitant for proteins in clinical chemistry, and an intermediate in the synthesis of dyes and surfactants.[1] Its dihydrate form is the common commercially available variant. The synthesis of high-purity this compound dihydrate is crucial for its effective application, particularly in the pharmaceutical and clinical diagnostics industries. This guide explores the most common and effective methods for its preparation and subsequent purification to meet high-purity standards.

Synthesis of this compound Dihydrate

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of salicylic acid. The sulfonic acid group is directed to the para position relative to the hydroxyl group due to steric hindrance from the ortho-positioned carboxyl group. The most common sulfonating agents are concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide.

Synthesis Methods: A Comparative Overview

| Synthesis Method | Sulfonating Agent | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Laboratory Scale | Concentrated Sulfuric Acid | ~87%[2] | Good, requires purification | Simple setup, readily available reagents[2] | Can result in side products if not controlled |

| Industrial Scale | Oleum (H₂SO₄·SO₃) | High | Good | Efficient for large-scale production[3] | Highly corrosive and hazardous reagent |

| High Purity Method | Sulfur Trioxide (SO₃) in liquid SO₂ | ~99%[4] | Very High | High yield and purity, fewer byproducts[4] | Requires specialized equipment for handling SO₂ and SO₃ |

| From Aspirin | Conc. H₂SO₄ (after hydrolysis) | High (overall) | Good | Readily available starting material | Multi-step process (hydrolysis then sulfonation) |

Experimental Protocols

This method is well-suited for laboratory-scale synthesis due to its simplicity and the use of common reagents.[2]

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (~95-98%)

-

Saturated sodium chloride solution (brine)

-

Ice

Equipment:

-

Round-bottom flask

-

Heating mantle or water bath

-

Condenser

-

Beaker

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a round-bottom flask, add salicylic acid.

-

Slowly add an excess of concentrated sulfuric acid to the salicylic acid with gentle swirling.

-

Heat the mixture in a boiling water bath or with a heating mantle to approximately 100-110°C for about 1-2 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing a saturated sodium chloride solution (brine) and ice.[2]

-

This compound will precipitate out of the solution.

-

Cool the mixture further in an ice bath to ensure complete crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold water to remove any remaining brine and sulfuric acid.

-

Dry the crystals, for example, by pulling air over them in the funnel, to obtain the crude this compound dihydrate. The reported yield for a similar procedure is around 87%.[2]

Oleum, a solution of sulfur trioxide in sulfuric acid, is a more potent sulfonating agent and is often used for industrial-scale production.[3]

General Procedure:

-

Salicylic acid is gradually added to a stirred, cooled reactor containing oleum (typically 20-30% SO₃).

-

The temperature is carefully controlled to prevent charring and the formation of byproducts. The reaction is exothermic.

-

The reaction mixture is stirred for a specified period until the sulfonation is complete.

-

The workup procedure is similar to the laboratory scale, involving quenching the reaction mixture in a brine solution to precipitate the product.

-

The precipitated this compound is then filtered, washed, and dried.

Purification of this compound Dihydrate

Crude this compound dihydrate often contains unreacted salicylic acid, sulfuric acid, and other side products. Purification is essential to achieve the high purity required for most applications.

Purification Methods: A Comparative Overview

| Purification Method | Key Reagents/Materials | Achievable Purity | Key Advantages | Key Disadvantages |

| Recrystallization | Saturated NaCl Solution | Good | Simple and cost-effective[2] | May not remove all impurities effectively |

| Activated Carbon & Molecular Sieve | Activated Carbon, 4A Molecular Sieve | > 99%[4] | High purity, can be regenerated[4] | Multi-step process, requires specific materials |

| Composite Purifying Agent | Proprietary composite agent, Activated Carbon | > 99.5% | Very high purity achievable | Involves proprietary reagents |

Experimental Protocols

This is a straightforward method for improving the purity of the crude product.[2]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Add a saturated sodium chloride solution to the hot solution until precipitation begins.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals to obtain purified this compound dihydrate.

This method is effective for removing colored impurities and achieving high purity.[4]

Procedure:

-

Dissolve the industrial-grade this compound in deionized water.

-

Add activated carbon to the solution and stir at 40-60°C for 5-8 hours.[4]

-

Filter the solution to remove the activated carbon.

-

Pass the filtrate through a column packed with a 4A molecular sieve at a controlled flow rate (10-20 mL/min) and temperature (70-95°C).[4]

-

Collect the purified solution.

-

Concentrate the solution and recrystallize the this compound.

-

The final product can achieve a purity of over 99%.[4]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound dihydrate.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Detailed workflow for different purification methods of this compound.

Conclusion

The synthesis and purification of this compound dihydrate can be achieved through various methods, each with its own advantages and limitations. For laboratory-scale synthesis, the use of concentrated sulfuric acid provides a straightforward approach with good yields. Industrial production often relies on the more reactive oleum for efficiency. For applications demanding the highest purity, such as in pharmaceuticals and sensitive analytical reagents, advanced purification techniques involving activated carbon and molecular sieves are necessary. The choice of a specific method will depend on the desired scale of production, required purity, and available resources. Careful control of reaction conditions and appropriate purification strategies are paramount to obtaining a high-quality final product.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfosalicylic acid (5-SSA), a derivative of salicylic acid, is a versatile and cost-effective reagent with a long history of use in biochemical and clinical laboratories. Its ability to precipitate proteins from solution makes it an invaluable tool for a wide range of applications, from diagnostic urinalysis to sample preparation for advanced analytical techniques. This technical guide provides an in-depth overview of the core laboratory applications of 5-SSA, complete with quantitative data, detailed experimental protocols, and visualizations to aid in understanding the underlying principles and workflows.

Protein Precipitation and Quantification

The most prominent application of 5-SSA is the precipitation of proteins from biological fluids. This is primarily used for the detection and semi-quantitative estimation of proteinuria, a key indicator of renal dysfunction.

Principle of Protein Precipitation

This compound is a strong acid that causes protein denaturation and precipitation. The mechanism involves the neutralization of the protein's surface charge by the sulfosalicylate anion, which disrupts the protein's hydration shell. This leads to the unfolding and aggregation of the protein, resulting in its precipitation out of the solution.[1] The resulting turbidity is proportional to the protein concentration in the sample.[2][3]

Mechanism of 5-SSA Protein Precipitation.

Application in Urinalysis

The 5-SSA test is a classic method for detecting protein in urine. It is particularly useful because it detects various types of proteins, including albumin, globulins, and Bence-Jones proteins, making it more comprehensive than some dipstick methods that are primarily sensitive to albumin.[4][5]

The degree of turbidity in the 5-SSA test can be graded to provide a semi-quantitative estimate of the protein concentration.

| Grade | Turbidity Description | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | 0 |

| Trace | Faint turbidity | 1 - 10 |

| 1+ | Definite turbidity, can read print through the tube | 15 - 30 |

| 2+ | Heavy turbidity, print is not visible | 40 - 100 |

| 3+ | Heavy turbidity with light flocculation | 150 - 350 |

| 4+ | Heavy turbidity with heavy flocculation or gel formation | > 500 |

Materials:

-

Urine sample

-

3% (w/v) this compound solution

-

Test tubes

-

Pipettes

-

Centrifuge (if urine is cloudy)

-

Dark background for observation

Procedure:

-

Sample Preparation: If the urine sample is cloudy, centrifuge it for 5 minutes at 2000-3000 rpm to obtain a clear supernatant.

-

Mixing: In a clean test tube, add 2 mL of the clear urine supernatant.

-

Addition of 5-SSA: Add an equal volume (2 mL) of 3% this compound solution to the test tube.[2]

-

Observation: Mix by gentle inversion. Do not shake.

-

Reading: Immediately observe the tube against a dark background for the development of turbidity or precipitate.

-

Grading: Grade the turbidity according to the table above to estimate the protein concentration.

Workflow for the Sulfosalicylic Acid Test for Urine Protein.

Sample Preparation for Chromatography

5-SSA is effectively used to remove interfering proteins from biological samples prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC).[7][8][9] This is crucial for the accurate quantification of small molecules such as drugs and their metabolites.

Application in HPLC Sample Preparation

By precipitating proteins, 5-SSA provides a cleaner sample matrix, which can improve the resolution and longevity of chromatography columns. It has been used in the preparation of plasma samples for the analysis of various compounds, including mitoxantrone and 6-mercaptopurine.[9]

Materials:

-

Plasma sample

-

This compound solution (e.g., 10% w/v)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Syringe filters (optional, for final clarification)

Procedure:

-

Sample Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Addition of 5-SSA: Add the 5-SSA solution to achieve a final concentration that effectively precipitates proteins (a final concentration of 5-10% is often sufficient).[10] For example, add 50 µL of 10% 5-SSA to 100 µL of plasma.

-

Mixing: Vortex the tube briefly to ensure thorough mixing.

-

Incubation: Incubate the mixture on ice for 10-15 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte of interest, and transfer it to a clean tube.

-

Filtration (Optional): For further purification, the supernatant can be passed through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

Workflow for HPLC Sample Preparation using 5-SSA.

Role in Biochemical Assays

5-SSA serves a dual purpose in various biochemical assays: it quenches enzymatic reactions and removes proteins that could interfere with the detection of the target molecule.

Application in Glutathione Assays

In the widely used glutathione (GSH) assay, 5-SSA is added to deproteinize the sample and to protect GSH from oxidation.[8][11] This ensures the accurate measurement of this critical antioxidant.

Materials:

-

Tissue homogenate or cell lysate

-

5% (w/v) this compound solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Homogenization: Rapidly homogenize the tissue or cells in a suitable buffer.

-

Deproteinization: Add an equal volume of 5% 5-SSA solution to the homogenate (e.g., 100 µL of homogenate and 100 µL of 5% 5-SSA).

-

Mixing and Incubation: Vortex the mixture vigorously and keep it on ice for 10 minutes.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which now contains the deproteinized extract with stabilized GSH, for subsequent quantification.

Other Biochemical Applications

Beyond the core applications detailed above, 5-SSA has several other uses in the biochemical research laboratory.

Metal Chelation

This compound acts as a metal scavenger due to its strong association with a range of metals.[7] It forms stable complexes with various metal ions, a property that is utilized in the detection and quantification of metals in different samples.[9] The stability constants (log k) for some metal-5-sulfosalicylate complexes have been determined potentiometrically.

| Metal Ion | log k1 | log k2 | log k3 |

| Al(III) | 13.20 | 9.63 | 6.06 |

| Cr(III) | 9.56 | - | - |

| U(VI) | 11.14 | 8.06 | - |

| Ni(II) | 9.52 | 6.93 | - |

| Cu(II) | 9.52 | 6.93 | - |

Source:[12]

Fixing Agent in Electrophoresis

5-SSA is used as a fixing solution in protein electrophoresis to immobilize proteins within the gel matrix after separation, preventing their diffusion and allowing for subsequent staining and visualization.[9][13]

Spray Reagent in Thin-Layer Chromatography (TLC)

It can also be employed as a spray reagent for the detection of amino acids on TLC plates.[7] While less common than ninhydrin, it can be used in specific applications for amino acid visualization.

Interferences and Considerations

While 5-SSA is a robust reagent, it is important to be aware of potential interferences that can lead to inaccurate results, particularly in turbidimetric protein assays.

-

False Positives: High concentrations of certain drugs (e.g., penicillins, cephalosporins, sulfonamides), radiographic contrast media, and high levels of urates can cause precipitation and lead to a false-positive result for proteinuria.[6][14]

-

False Negatives: Highly buffered alkaline urine can neutralize the acidic 5-SSA, potentially inhibiting protein precipitation and causing a false-negative result.[14]

-

Protein Resolubilization: Proteins precipitated with 5-SSA are denatured, which can make them difficult to resolubilize for downstream applications that require the protein to be in its native state.[7] Solubilization may require strong denaturing buffers containing agents like urea or SDS.[7]

Conclusion

This compound remains a fundamental reagent in biochemical research due to its efficacy, simplicity, and low cost. Its primary applications in protein precipitation for urinalysis, sample preparation for chromatography, and its role in specific biochemical assays underscore its versatility. By understanding the principles behind its function, adhering to established protocols, and being mindful of potential interferences, researchers can continue to leverage 5-SSA as a powerful tool in their scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. ethosbiosciences.com [ethosbiosciences.com]

- 3. Protein turbidity produced by trichloracetic acid and sulfosalicylic acid at varying temperatures and varying ratios of albumin and globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. humboldt.edu [humboldt.edu]

- 6. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. COMPOSITION AND STABILITY OF SOME METAL-5-SULPHOSALICYLATE COMPLEXES (Journal Article) | OSTI.GOV [osti.gov]

- 13. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 5-Sulfosalicylic Acid in a Research Setting

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety precautions and handling guidelines for 5-Sulfosalicylic acid (dihydrate) in a laboratory environment. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is a corrosive solid that poses significant health risks upon exposure. It is classified as causing severe skin burns and serious eye damage.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation.[4][5]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H335 (May cause respiratory irritation).[4][5]

-

Primary Routes of Exposure: Inhalation, ingestion, skin, and eye contact.[2]

-

Odor: Odorless.[7]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound dihydrate.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆O₆S·2H₂O | [2][6] |

| Molecular Weight | 254.22 g/mol | [6][8] |

| Melting Point | 105-110 °C (221-230 °F) | [1][8] |

| Water Solubility | 987 g/L at 20 °C | [9] |

| Acute Oral Toxicity (LD50) | 1850 mg/kg (Rat) | [10] |

| log Pow (Octanol/Water) | -2.13 at 20 °C | [1] |

| UN Number | 3261 | [1] |

| Hazard Class | 8 (Corrosive) | [1] |

| Packing Group | II or III | [1][9] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a combination of engineering controls and appropriate PPE is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated area.[11] A certified chemical fume hood is required when handling the powder to prevent inhalation of dust. An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

-

Personal Protective Equipment:

-

Eye and Face Protection: Tightly fitting, chemical safety goggles or a face shield conforming to EN166 or NIOSH standards are required.[1][4]

-

Skin Protection: A lab coat or chemical-resistant suit should be worn.[2] Protective gloves (e.g., nitrile rubber) must be worn when handling the substance.[5] Always inspect gloves for integrity before use.

-

Respiratory Protection: For operations generating dust, a NIOSH-approved respirator with a P2 filter is necessary.[1]

-

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and degradation of the chemical.

-

Safe Handling:

-

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[13]

-

Keep the container tightly closed to prevent moisture absorption as the material is hygroscopic.[2][9]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[2][14]

-

The substance is light-sensitive; store in a light-resistant container.[6][13]

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention as chemical burns may occur.[2][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

-

-

Spill and Leak Procedures:

-

Evacuate personnel from the spill area.

-

Wear full PPE, including respiratory protection.

-

Avoid generating dust. Use wet sweeping or a HEPA-filtered vacuum for cleanup.[13]

-

Collect the spilled material in a suitable, labeled container for disposal.[1]

-

Wash the spill area thoroughly with water after the material has been collected.[2]

-

Prevent the spilled material from entering drains or waterways.[1]

-

Waste Disposal

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not mix with other waste streams.[1]

Experimental Protocols and Visualizations

The following diagrams illustrate a common experimental workflow using this compound and a logical workflow for risk assessment.

This compound is widely used for the qualitative and semi-quantitative detection of protein in urine samples. The acid denatures and precipitates the proteins, causing turbidity that can be visually assessed.[8][9]

A systematic risk assessment should be performed before working with this compound to ensure all hazards are identified and controlled.

References

- 1. bio.vu.nl [bio.vu.nl]

- 2. lewisu.edu [lewisu.edu]

- 3. Urinalysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. laboratorytests.org [laboratorytests.org]

- 10. ethosbiosciences.com [ethosbiosciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

- 13. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

5-Sulfosalicylic Acid: A Comprehensive Technical Guide to its Application as a Metal Chelating Agent in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfosalicylic acid (SSA) is a versatile organic compound widely employed in analytical chemistry, primarily recognized for its potent metal-chelating properties.[1] This guide provides an in-depth exploration of SSA's role as a chelating agent, detailing its applications in spectrophotometry, complexometric titrations, and as a masking agent. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the technical knowledge to effectively utilize SSA in their analytical workflows.

Core Principles of this compound Chelation

This compound, a sulfonated derivative of salicylic acid, possesses three functional groups: a sulfonic acid group, a carboxylic acid group, and a hydroxyl group.[2] The sulfonic acid group is strongly acidic and typically deprotonated in aqueous solutions.[3] The carboxylic acid and hydroxyl groups are key to SSA's ability to form stable chelate complexes with a wide range of metal ions.[3] The formation of these complexes is often accompanied by a distinct color change, a property that is extensively exploited in colorimetric and spectrophotometric analysis.[2]

The chelation reaction can be generalized as the displacement of water molecules from the metal ion's coordination sphere by the functional groups of the SSA molecule, leading to the formation of a stable, often colored, metal-SSA complex.

References

The Role of 5-Sulfosalicylic Acid in Integral Color Anodizing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 5-Sulfosalicylic acid (SSA) in the integral color anodizing of aluminum and its alloys. Integral color anodizing is an electrochemical process that simultaneously forms a protective aluminum oxide layer and imparts a durable, lightfast color to the metal's surface. Unlike traditional dyeing methods, the color is an integral part of the anodic film itself, offering superior durability and resistance to fading. This compound is a key organic acid used in the electrolyte bath to achieve a spectrum of colors, from bronze to black, and to produce a hard, corrosion-resistant finish.

The Core Mechanism of Color Formation

The color in integral anodizing processes utilizing this compound is not due to a dye but is a structural and chemical feature of the anodic film. The coloration arises from a combination of factors:

-

Incorporation of Unoxidized Aluminum: During anodizing at the high voltages and current densities typical for integral coloring, not all of the aluminum at the advancing oxide-metal interface is fully oxidized to Al₂O₃. A fine dispersion of unoxidized aluminum particles becomes entrapped within the porous anodic alumina layer. The size and distribution of these metallic inclusions significantly influence the light-scattering and absorption properties of the film, leading to the observed color.[1]

-

Anion Incorporation and Modification: Anions from the electrolyte, in this case, sulfosalicylate and sulfate ions, are incorporated into the anodic film. The organic component of the this compound can undergo electrochemical reactions at the anode, and its decomposition products can become part of the oxide layer, contributing to the color.

-

Alloy Composition: The alloying elements within the aluminum substrate play a crucial role in the final color. Elements such as silicon, manganese, and copper are incorporated into the anodic film as intermetallic compounds or oxides, which have their own characteristic colors and influence the overall appearance of the coating.[2] For instance, alloys from the 3xxx series (containing manganese) and 6xxx series (containing magnesium and silicon) are often used for integral coloring.[2]

The interplay of these factors, governed by the precise control of the anodizing parameters, allows for the production of a range of durable and aesthetically pleasing colors.

Experimental Protocols

The following sections detail typical experimental protocols for integral color anodizing using this compound, derived from established practices in patent literature and research publications.

Material Pre-treatment

Proper pre-treatment of the aluminum substrate is critical for achieving a uniform and adherent anodic film.

-

Degreasing: The aluminum workpiece is first cleaned to remove oils and greases from the surface. This is typically achieved by immersion in a mild alkaline solution or by vapor degreasing with a solvent like trichloroethylene.

-

Rinsing: Thorough rinsing with deionized water is performed after degreasing to remove any residual cleaning agents.

-

Etching (Optional): To remove a thin surface layer of the aluminum and any existing oxide, an etching step can be performed. A common etchant is a dilute solution of sodium hydroxide. A microetch in a dilute phosphoric acid solution can also be used.[3]

-

Rinsing: Another deionized water rinse is necessary to remove the etching solution.

-

Desmutting: After etching, a "smut" of alloying elements may remain on the surface. This is removed by immersing the workpiece in a desmutting solution, such as a mixture of ferric sulfate and sodium bifluoride.[3]

-

Final Rinsing: A final thorough rinse with deionized water ensures a clean and active surface for anodizing.

Anodizing Process

The core of the integral coloring process occurs in the electrolytic cell.

-

Electrolyte Composition: The electrolyte typically consists of an aqueous solution of this compound, often in combination with sulfuric acid. The concentrations can vary widely depending on the desired color and coating properties.

-

Cell Setup: The aluminum workpiece is made the anode (positive electrode), and an inert material such as stainless steel or lead is used as the cathode (negative electrode).[3] The electrolyte is maintained at a specific temperature, often with cooling and agitation to ensure uniform conditions.

-

Electrical Parameters: The application of electrical power is precisely controlled. Both direct current (DC) and alternating current (AC) can be used. A common approach involves ramping the voltage or current density to a peak value and then maintaining it or allowing it to decrease as the oxide layer grows.[3]

Post-treatment: Sealing

After anodizing, the porous oxide layer is sealed to enhance its corrosion resistance and prevent staining.

-

Rinsing: The anodized part is thoroughly rinsed with deionized water to remove any residual electrolyte from the pores.

-

Sealing: The most common method is hydrothermal sealing, which involves immersing the anodized part in boiling deionized water. This process converts the aluminum oxide (Al₂O₃) into its hydrated form (boehmite, AlOOH), which has a larger volume and thus seals the pores.

-

Drying: The sealed part is then dried.

Quantitative Data

The properties of the integrally colored anodic film are highly dependent on the process parameters. The following tables summarize some of the quantitative data reported in the literature.

| Parameter | Value | Source |

| Electrolyte Composition | ||

| This compound | 50 - 120 g/L | [2] |

| Sulfuric acid | 1 - 4 g/L | [2] |

| Operating Conditions | ||

| Temperature | 20 °C | [2] |

| Peak Current Density | > 70 amps/ft² | [3] |

| Voltage | > 70 V | [3] |

| Anodizing Time | 8 - 12 minutes | [3] |

| Resulting Film Properties | ||

| Coating Thickness | 0.5 - 0.8 mils (12.7 - 20.3 µm) | [2] |

| Color | Light black to black | [2] |

Table 1: Process Parameters for Black Integral Color Anodizing

| Parameter | Value | Source |

| Electrolyte Composition | ||

| This compound | 40 g/L | [4] |

| Formic acid | 40 ml/L | [4] |

| Additives (e.g., pyrogallol) | 5-10 g/L | [4] |

| Operating Conditions (AC) | ||

| Temperature | 25 - 30 °C | [4] |

| Voltage | 50 - 80 V | [4] |

| Current Density | 0.8 - 4.0 A/dm² | [4] |

| Anodizing Time | 25 - 60 minutes | [4] |

| Resulting Colors | Brownish black, yellowish green, brown, reddish brown, purple, chocolate, black | [4] |

Table 2: Process Parameters for a Range of Colors using AC Anodizing

| Electrolyte Additive | Corrosion Current Density (icorr) | Polarization Resistance (Rp) | Coating Efficiency | Source |

| None (Oxalic Acid only) | Higher | Lower | - | [5] |

| 0.09 M this compound | Lower | Higher | 90.72% | [5] |

Table 3: Effect of this compound on Corrosion Resistance of Anodized 5854 Al-Mg Alloy [5]

Visualizations

The following diagrams illustrate the key aspects of the integral color anodizing process with this compound.

Caption: Experimental workflow for integral color anodizing.

Caption: Structure of the integrally colored anodic film.

Caption: Relationship between process parameters and coating properties.

References

- 1. researchgate.net [researchgate.net]

- 2. US5066368A - Process for producing black integrally colored anodized aluminum components - Google Patents [patents.google.com]

- 3. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 4. US3639221A - Process for integral color anodizing - Google Patents [patents.google.com]

- 5. Effect of Current Density Ramping on the Growth Rate and Structure of AA2024-T3 - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of 5-Sulfosalicylic Acid in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Sulfosalicylic acid (5-SSA), a sulfonated derivative of salicylic acid, is a molecule of interest in various biochemical and clinical applications. While its properties as a protein precipitant and metal chelating agent are well-documented, its role as an antioxidant in biological systems is an area of growing investigation. This technical guide provides a comprehensive overview of the antioxidant properties of 5-SSA, detailing its mechanisms of action, relevant experimental protocols for its evaluation, and its potential influence on key cellular signaling pathways involved in the oxidative stress response.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing free radicals, chelating pro-oxidant metal ions, and modulating cellular antioxidant defense systems.

This compound (C₇H₆O₆S) is a water-soluble compound recognized for its strong metal-chelating capabilities. Its structural relationship to salicylic acid, a known anti-inflammatory and antioxidant agent, suggests that 5-SSA may also possess significant antioxidant properties. This guide explores the current understanding of 5-SSA's antioxidant functions, providing a resource for researchers investigating its therapeutic potential.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be multifactorial, primarily involving:

-

Metal Ion Chelation: 5-SSA is a potent chelator of transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). These metal ions can participate in the Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. By sequestering these ions, 5-SSA can significantly inhibit the initiation of free radical chain reactions.

-

Free Radical Scavenging: While direct quantitative data on the free radical scavenging capacity of 5-SSA is limited, structure-activity relationship studies of salicylic acid derivatives provide valuable insights. The presence of an electron-withdrawing sulfonic acid group at the 5-position is predicted to decrease the hydrogen-donating ability of the phenolic hydroxyl group, suggesting that 5-SSA may be a weaker direct free radical scavenger compared to its parent compound, salicylic acid, or derivatives with electron-donating groups like 5-aminosalicylic acid.[1][2] However, its ability to scavenge certain types of radicals cannot be entirely dismissed and warrants further investigation.

-

Modulation of Signaling Pathways: Emerging evidence suggests that salicylates can influence cellular signaling pathways that regulate the endogenous antioxidant response, such as the Nrf2-Keap1 pathway.

Quantitative Data on Antioxidant Properties

Table 1: Metal Chelation Stability Constants of this compound

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Log K (Stability Constant) | Method |

| Fe(III) | 1:1 | 1.62 (β₁) | Spectrophotometry |

| Cu(II) | 1:1 | 9.52 (k₁) | Potentiometry |

| Cu(II) | 1:2 | 6.93 (k₂) | Potentiometry |

| Be(II) | 1:1 | 11.46 (k₁) | Spectrophotometry |

| Be(II) | 1:2 | 8.62 (k₂) | Spectrophotometry |

Note: Stability constants (K) are equilibrium constants for the formation of the complex in solution. Higher values indicate stronger binding.

Experimental Protocols for Assessing Antioxidant Activity

This section details standard in vitro methodologies that can be employed to characterize the antioxidant properties of this compound.

Free Radical Scavenging Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of 5-SSA in a suitable solvent (e.g., methanol or water).

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add various concentrations of the 5-SSA solution.

-

Add the DPPH working solution to each well/cuvette and mix.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of 5-SSA required to scavenge 50% of the DPPH radicals).

-

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺). In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

-

Protocol:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the 5-SSA solution to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Metal Chelation and Reducing Power Assays

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the 5-SSA solution to the FRAP reagent.

-

Measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).

-

The results are typically expressed as ferrous iron equivalents.

-

Lipid Peroxidation Inhibition Assay

-

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

-

Protocol:

-

Induce lipid peroxidation in a suitable biological sample (e.g., rat liver microsomes or a liposome suspension) using an initiator like Fe²⁺/ascorbate or AAPH.

-

Add different concentrations of 5-SSA to the reaction mixture before or after the addition of the initiator.

-

Stop the reaction with trichloroacetic acid (TCA).

-

Add TBA solution and heat the mixture (e.g., at 95°C for 60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage of inhibition of lipid peroxidation.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Seed adherent cells (e.g., HepG2) in a 96-well black plate and grow to confluence.

-

Wash the cells and incubate them with a solution containing DCFH-DA and various concentrations of 5-SSA.

-

After incubation, wash the cells to remove the probe and compound.

-

Induce oxidative stress by adding a free radical initiator such as AAPH.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader.

-

Calculate the CAA value based on the area under the fluorescence curve.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathways

Salicylates have been shown to modulate the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response. While direct evidence for 5-SSA is still emerging, the mechanism for related salicylates involves the activation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Caption: Potential activation of the Nrf2 pathway by salicylates.

Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can lead to either cell survival or apoptosis. Salicylates have been reported to inhibit certain MAPK pathways, such as the ERK pathway, which could contribute to their anti-inflammatory and cytoprotective effects.

Caption: Potential inhibitory effect of salicylates on the MAPK/ERK pathway.

Conclusion and Future Directions

This compound demonstrates clear antioxidant potential, primarily through its robust metal-chelating activity. While its direct free radical scavenging capabilities may be modest compared to other salicylic acid derivatives, its ability to sequester pro-oxidant metal ions is a significant mechanism for mitigating oxidative stress. Furthermore, its potential to modulate key antioxidant signaling pathways, such as the Nrf2-Keap1 system, warrants further investigation.

Future research should focus on:

-

Quantitative evaluation of the free radical scavenging activity of 5-SSA using a range of in vitro assays to provide a comprehensive antioxidant profile.

-

Elucidating the specific effects of 5-SSA on the Nrf2 and MAPK signaling pathways in various cell models of oxidative stress.

-

Investigating the in vivo antioxidant efficacy of 5-SSA in preclinical models of diseases associated with oxidative stress.

A deeper understanding of the antioxidant properties of this compound will be crucial for harnessing its full therapeutic potential in the development of novel drugs for a variety of oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols: Semi-Quantitative Urine Protein Test with 5-Sulfosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-quantitative determination of protein in urine using the 5-Sulfosalicylic Acid (SSA) test. This method is a simple, rapid, and cost-effective precipitation technique valuable for screening proteinuria, a key indicator of renal disease.[1][2]

Principle of the Method

The this compound (SSA) test is a turbidimetric method used for the semi-quantitative estimation of urinary protein.[3] The principle is based on the precipitation of dissolved proteins when a urine sample is mixed with SSA.[1][4] The acid denatures the proteins, causing them to precipitate out of the solution, resulting in turbidity.[2] The degree of turbidity is directly proportional to the concentration of protein in the urine sample.[5] This test is advantageous as it detects various types of proteins, including albumin, globulins, and Bence-Jones proteins, making it more comprehensive than some dipstick methods that are primarily sensitive to albumin.[2][6][7]

Materials and Reagents

-

Specimen: Freshly voided random urine sample. A clean-catch midstream morning specimen is preferable.[8]

-

Apparatus:

-

Conical centrifuge tubes (15 mL)

-

Centrifuge

-

Glass test tubes (e.g., 10 x 75 mm)

-

Graduated pipettes or micropipettes

-

Test tube rack

-

Parafilm or test tube caps

-

Dark background for observing turbidity

-

-

Reagents:

-

This compound (SSA) Solution (3% w/v): Dissolve 3 g of this compound dihydrate in 100 mL of deionized water. Store at room temperature in a tightly closed container, protected from light.[9] The reagent is typically stable for up to one year.[8]

-

10% Acetic Acid Solution (optional): For adjusting the pH of alkaline urine samples.[5]

-

Experimental Protocol

The following protocol outlines the steps for performing the semi-quantitative urine protein test using this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. ethosbiosciences.com [ethosbiosciences.com]

- 3. Optimization of 25% Sulfosalicylic Acid Protein-to-Creatinine Ratio for Screening of Low-Grade Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. laboratorytests.org [laboratorytests.org]

- 6. Urinalysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. The utility of urine sulphosalicylic acid testing in the detection of non-albumin proteinuria [scielo.org.za]

- 8. m.youtube.com [m.youtube.com]

- 9. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

Application Notes and Protocols for the Detection of Bence Jones Proteins using 5-Sulfosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bence Jones proteins are monoclonal immunoglobulin light chains (kappa or lambda) found in the urine.[1] Their detection is a critical diagnostic marker for conditions such as multiple myeloma, amyloidosis, and other plasma cell dyscrasias.[1] While modern techniques like serum free light chain assays and urine protein electrophoresis with immunofixation are the gold standard for diagnosis and monitoring, the 5-Sulfosalicylic acid (SSA) test remains a simple, rapid, and cost-effective screening tool.[2][3] The SSA test is particularly useful for detecting globulins and Bence Jones proteins, which are often missed by standard urine dipsticks that are more sensitive to albumin.[4][5] This document provides detailed application notes and protocols for the use of the this compound test in the detection of Bence Jones proteins.

Principle of the this compound (SSA) Test

The this compound test is a qualitative or semi-quantitative precipitation method. The principle is based on the ability of SSA to denature and precipitate proteins present in a urine sample.[5][6] The resulting turbidity of the solution is proportional to the concentration of protein.[6] This method detects all types of proteins, including albumin, globulins, and Bence Jones proteins.[7][8] A key application in the context of Bence Jones protein detection is the discrepancy between a positive SSA test and a negative or trace result on a standard urine dipstick, which is highly suggestive of non-albumin proteinuria.[1][4]

Data Presentation

Table 1: Semi-Quantitative Interpretation of SSA Test Results

The following table provides a consolidated interpretation of the turbidity grades observed in the SSA test and their corresponding approximate protein concentrations. It is important to note that these are semi-quantitative estimations, and for precise quantification, other methods should be employed.

| Turbidity Grade | Visual Description | Approximate Protein Concentration (mg/dL) |

| Negative | No turbidity | 0 |

| Trace | Faint turbidity or opalescence | 1 - 20[1][5][7] |

| 1+ | Definite turbidity, print can be read through the tube | 15 - 50[1][5][7][8] |

| 2+ | Heavy turbidity, black lines are visible but print is not readable | 40 - 200[1][5][7][8] |

| 3+ | Heavy turbidity with light flocculation, no black lines visible | 150 - 500[1][5][7][8] |

| 4+ | Heavy turbidity with heavy flocculation or gel formation | >500[1][5] |

Table 2: Comparison of Urine Protein Detection Methods

| Feature | This compound (SSA) Test | Standard Urine Dipstick | Urine Protein Electrophoresis (UPE) with Immunofixation (IFE) |

| Principle | Protein precipitation by acid | Protein error of indicators (pH change) | Separation by charge and size, followed by specific antibody binding |

| Proteins Detected | Albumin, globulins, Bence Jones proteins[7][8][9] | Primarily albumin[1][2] | All proteins, with specific identification of monoclonal proteins |

| Nature of Result | Semi-quantitative[9] | Semi-quantitative | Quantitative and qualitative (identifies protein type) |

| Sensitivity | Good for a screening test | Lower for non-albumin proteins | High |

| Specificity | Can have false positives | Good for albuminuria | High |

| Primary Use | Screening for proteinuria, especially non-albumin proteinuria | Screening for albuminuria | Diagnosis and monitoring of monoclonal gammopathies |

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Detection of Protein in Urine using this compound

1. Materials:

- 3% (w/v) this compound solution

- Clear glass test tubes (e.g., 12 x 75 mm)

- Transfer pipettes

- Centrifuge

- Urine specimen

- Dark background for observation

2. Specimen Collection and Preparation:

- A clean-catch, midstream urine sample is preferred.

- If the urine is cloudy or turbid, it must be centrifuged (e.g., at 2000-3000 rpm for 5 minutes) to remove sediment and cells.[9] The clear supernatant should be used for the test.[9]

3. Procedure:

- Pipette 2 mL of the clear urine supernatant into a clean, dry test tube.

- Add 2 mL of 3% this compound solution to the test tube.[9]

- Mix the contents gently by inversion. Do not shake vigorously.

- Allow the tube to stand for 10 minutes at room temperature.

- Observe the degree of turbidity or precipitation against a dark background.

4. Interpretation of Results:

- Compare the turbidity of the sample with the descriptions in Table 1 to determine the semi-quantitative result.

5. Quality Control:

- A positive control (urine with a known protein concentration) and a negative control (urine with no detectable protein) should be run with each batch of tests to ensure the reliability of the reagent and the procedure.

Visualization of Experimental Workflow

Caption: Workflow for Bence Jones Protein Screening using the this compound Test.

Logical Relationships in Proteinuria Testing

Caption: Logical workflow for the differential diagnosis of proteinuria.

Limitations and Interferences

While the SSA test is a valuable screening tool, it is essential to be aware of its limitations and potential for false-positive results.

-

False Positives: Certain substances can interfere with the SSA test and cause a false-positive result for proteinuria. These include:

-

Semi-Quantitative Nature: The visual grading of turbidity is subjective and provides only an estimation of the protein concentration. For accurate quantification, more sophisticated methods are required.

-

Delayed Reactions: In rare cases, some Bence Jones proteins may exhibit a delayed reaction to sulfosalicylic acid.

Concluding Remarks

The this compound test is a historically significant and currently relevant screening method for proteinuria, particularly for the detection of non-albumin proteins like Bence Jones proteins. Its simplicity and low cost make it a valuable tool in initial investigations. However, it is crucial to recognize its limitations and to use it in conjunction with more specific and sensitive methods like urine protein electrophoresis and immunofixation for a definitive diagnosis and for monitoring patients with plasma cell dyscrasias. The discrepancy between a positive SSA test and a negative dipstick result should always prompt further investigation for monoclonal gammopathies.

References

- 1. Proteinuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The utility of urine sulphosalicylic acid testing in the detection of non-albumin proteinuria [scielo.org.za]

- 3. droracle.ai [droracle.ai]

- 4. humboldt.edu [humboldt.edu]

- 5. ethosbiosciences.com [ethosbiosciences.com]

- 6. Comparison of urine dipstick, sulfosalicylic acid, urine protein-to-creatinine ratio and a feline-specific immunoassay for detection of albuminuria in cats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. nephro-slovenia.si [nephro-slovenia.si]

- 9. laboratorytests.org [laboratorytests.org]

Application of 5-Sulfosalicylic Acid in Sample Preparation for HPLC Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfosalicylic acid (SSA) is a widely utilized reagent in clinical and analytical laboratories, primarily for the deproteinization of biological samples prior to analysis. Its application in sample preparation for High-Performance Liquid Chromatography (HPLC) is a crucial step in ensuring the accuracy, precision, and longevity of the chromatographic system. By effectively removing proteins, which can interfere with the separation process and damage the HPLC column, SSA facilitates the reliable quantification of a wide range of analytes in complex matrices such as plasma, serum, and urine.

This document provides detailed application notes, experimental protocols, and a summary of quantitative data regarding the use of this compound in HPLC sample preparation. It also addresses its potential, though less common, role as a mobile phase additive.

Mechanism of Action: Protein Precipitation

This compound is a strong acid that induces protein precipitation through a mechanism involving charge neutralization and denaturation.[1] The sulfonate group of the SSA molecule interacts with the positively charged amino acid residues on the protein surface, effectively neutralizing the protein's net charge. This disruption of the protein's hydration shell leads to a decrease in its solubility. Consequently, the protein unfolds (denatures) and aggregates, forming a precipitate that can be easily separated from the sample supernatant by centrifugation.[1]

Application as a Protein Precipitating Agent